molecular formula C17H23N5OS B5239393 (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol

(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol

Cat. No.: B5239393
M. Wt: 345.5 g/mol
InChI Key: ZWEQQPSIAYHCEA-GJZGRUSLSA-N
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Description

The compound “(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol” is a complex organic molecule featuring multiple functional groups, including a pyridine ring, a piperazine ring, a thiazole ring, and a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the thiazole ring.
  • Coupling of the pyridine and piperazine rings.

Each step would require specific reagents and conditions, such as:

    Pyrrolidine formation: Using a cyclization reaction with appropriate precursors.

    Thiazole introduction: Utilizing a thiazole precursor and coupling it with the pyrrolidine intermediate.

    Pyridine-piperazine coupling: Employing a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

    Oxidation: Potentially at the pyrrolidine or piperazine rings.

    Reduction: Possibly at the pyridine ring.

    Substitution: Likely at the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Using reagents like PCC or KMnO₄.

    Reduction: Employing hydrogenation or metal hydrides.

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used, but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

This compound could have various applications, such as:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic uses, such as in drug development.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:

    Binding to receptors: Modulating biological pathways.

    Enzyme inhibition: Affecting metabolic processes.

    Signal transduction: Influencing cellular communication.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic benefits.

Properties

IUPAC Name

(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c23-15-12-20(13-17-19-5-10-24-17)11-14(15)21-6-8-22(9-7-21)16-3-1-2-4-18-16/h1-5,10,14-15,23H,6-9,11-13H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEQQPSIAYHCEA-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)CC3=NC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=NC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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